molecular formula C5H8O B3427290 3-Pentyn-2-ol CAS No. 58072-60-9

3-Pentyn-2-ol

Cat. No.: B3427290
CAS No.: 58072-60-9
M. Wt: 84.12 g/mol
InChI Key: HJFRLXPEVRXBQZ-UHFFFAOYSA-N
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Description

3-Pentyn-2-ol is a chemical compound with the molecular formula C5H8O . It is also known by other names such as α,γ-Dimethylallyl alcohol and Methyl propenyl carbinol .


Synthesis Analysis

A study has shown that Nocardia fusca and Nocardia pseudosporangifera can produce ®-3-pentyn-2-ol and (S)-3-pentyn-2-ol from (RS)-3-pentyn-2-ol through a stereoinversion reaction involving stereoselective oxidation and reduction with 3-pentyn-2-one as an intermediate .


Molecular Structure Analysis

The molecular weight of this compound is 84.1164 . The IUPAC Standard InChI is InChI=1S/C5H8O/c1-3-4-5(2)6/h5-6H,1-2H3 .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 84.12 . Its physical and chemical properties include a boiling point of 414.54 K and a critical temperature of 603.10 K . It is a flammable liquid and vapor .

Scientific Research Applications

Stereospecific Hydrolysis

  • Production of (R)-3-pentyn-2-ol : A study explored producing (R)-3-pentyn-2-ol from racemic 3-pentyn-2-ol esters through stereospecific hydrolysis using microbial enzymes. Rhodococcus rubropertinctus was found to be an effective catalyst in this process (Ogawa, Xie, & Shimizu, 1999).

Molecular Structure Analysis

  • Microwave Spectroscopy of 3-pentyn-1-ol : Research on the rotational spectrum of 3-pentyn-1-ol revealed low barrier methyl rotation, providing insights into its molecular structure (Eibl et al., 2016).

Catalysis and Chemical Reactions

  • Catalytic Hydrogenation Studies : A study examined the three-phase catalytic hydrogenation of 3-methyl-1-pentyn-3-ol, providing insights into "slurry Taylor" flow in a capillary reactor (Liedtke et al., 2013).
  • Conversion to Pentanone : Research detailed the catalysis of 3- or 4-pentyn-1-ol to heterocyclic compounds using Pd(II) metal centres (Carvalho, Ferreira, & Herrmann, 2006).

Corrosion Inhibition

  • Inhibitive Properties in Corrosion : A study investigated the inhibitive effect of acetylenic alcohols like 3-pentyn-1-ol on iron corrosion in HCl, showing mixed-type inhibition effects (Babić-Samardžija et al., 2005).

Nanoparticle-Based Catalysis

  • Magnetically Recoverable Catalysts : Research was conducted on developing magnetically recoverable catalysts using palladium and iron oxide nanoparticles for hydrogenation of alkyne alcohols, including 3-methyl-1-pentyn-3-ol (Easterday et al., 2014).

Vibrational and Conformational Analysis

  • Vibrational Spectra of this compound : A detailed analysis of the infrared and Raman spectra of this compound was conducted, providing insights into its vibrational properties (Horn et al., 2008).

Safety and Hazards

3-Pentyn-2-ol is a flammable liquid and vapor. It may cause respiratory irritation, serious eye irritation, and skin irritation . In case of contact with skin or eyes, it is recommended to rinse with plenty of water and seek medical attention if necessary .

Mechanism of Action

Target of Action

3-Pentyn-2-ol, also known as pent-3-yn-2-ol, is a chemical compound with the molecular formula C5H8O It’s known that the compound can affect the respiratory system .

Mode of Action

For instance, it has been used in proteomics research , which involves the large-scale study of proteins, particularly their structures and functions.

Biochemical Pathways

This compound can participate in biochemical reactions involving enzymes. For example, air-dried cells of Hansenula nonfermentans AKU 4332 have been shown to catalyze the production of (S)-3-pentyn-2-ol from (RS)-3-pentyn-2-ol acetate ester . This process involves a stereoinversion reaction, which results in the formation of (S)-3-pentyn-2-ol with high optical purity .

Pharmacokinetics

It’s known that the compound can be produced through microbial enzyme-catalyzed, highly enantioselective hydrolysis of racemic this compound esters .

Result of Action

The result of this compound’s action can vary depending on the context. In the case of the enzymatic reaction mentioned above, the product is (S)-3-pentyn-2-ol . This compound can be used in various chemical reactions due to its unique structure and properties.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the enzymatic reaction mentioned above was carried out under specific conditions, including a certain pH and temperature . Moreover, the compound’s properties, such as its boiling point and density , can also affect its stability and efficacy in different environments.

Biochemical Analysis

Biochemical Properties

3-Pentyn-2-ol plays a significant role in biochemical reactions, particularly in the field of proteomics research. It interacts with various enzymes, proteins, and other biomolecules. One notable interaction is with lipases, which catalyze the hydrolysis of esters of this compound, leading to the production of optically active forms of the compound . These interactions are crucial for the enantioselective synthesis of chiral building blocks in organic chemistry.

Cellular Effects

This compound influences various cellular processes and functions. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can modulate the activity of enzymes involved in metabolic pathways, thereby altering the metabolic flux within cells . Additionally, this compound may impact the expression of genes related to stress responses and detoxification processes.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific biomolecules at the molecular level. It can act as an enzyme inhibitor or activator, depending on the context of the reaction. For example, this compound has been shown to inhibit certain lipases, thereby affecting the hydrolysis of ester substrates . This inhibition is likely due to the binding of the compound to the active site of the enzyme, preventing substrate access.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard storage conditions but may degrade under prolonged exposure to light and air . Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in in vitro settings where it is used as a reagent in biochemical assays.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and can be used to study its biochemical interactions and effects on metabolic pathways . At high doses, this compound can cause adverse effects, including toxicity and disruption of normal cellular functions. These threshold effects are important for determining safe and effective dosages for experimental purposes.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its conversion to other metabolites. One key pathway involves the stereoinversion of racemic this compound by microorganisms such as Nocardia fusca, which produces optically active forms of the compound . This process is essential for the synthesis of chiral intermediates used in pharmaceutical and chemical industries.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It may interact with specific transporters or binding proteins that facilitate its movement across cellular membranes . The localization and accumulation of this compound within cells can influence its biochemical activity and effectiveness in different cellular compartments.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications

Properties

IUPAC Name

pent-3-yn-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O/c1-3-4-5(2)6/h5-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJFRLXPEVRXBQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CC(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50950026
Record name Pent-3-yn-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50950026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

84.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27301-54-8, 58072-60-9
Record name 3-Pentyn-2-ol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027301548
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pent-3-yn-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50950026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Pentyn-2-ol
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name pent-3-yn-2-ol
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What makes the stereoisomers of 3-pentyn-2-ol important for industrial applications?

A: Both (R)- and (S)-3-pentyn-2-ol are valuable chiral building blocks in pharmaceutical synthesis. Their stereochemistry significantly impacts the biological activity of the final drug molecules. [, , , ]

Q2: How can (R)-3-pentyn-2-ol be produced efficiently?

A2: Several methods have been explored for (R)-3-pentyn-2-ol production:

  • Stereoinversion of Racemic Mixtures: Nocardia fusca AKU 2123 exhibits the ability to convert (S)-3-pentyn-2-ol to (R)-3-pentyn-2-ol. This stereoinversion process involves an NAD(+)-dependent alcohol dehydrogenase that selectively oxidizes the (S)-enantiomer. [, , ]
  • Stereospecific Hydrolysis: Microbial enzymes can selectively hydrolyze esters of racemic this compound, yielding (R)-3-pentyn-2-ol with high enantioselectivity. This approach offers an efficient route for obtaining the desired enantiomer. [, ]

Q3: What are the key characteristics of the NAD(+)-dependent alcohol dehydrogenase from Nocardia fusca AKU 2123?

A3: This enzyme plays a crucial role in the stereoinversion of this compound. Here's what we know:

  • Specificity: It demonstrates (S)-specific oxidation for a variety of secondary alcohols, including alkyl, alkenyl, acetylenic, and aromatic alcohols. []
  • Kinetic Properties: The enzyme exhibits distinct kinetic parameters (Km and Vmax) for different substrates like (S)-3-pentyn-2-ol and (S)-2-hexanol. []
  • Structure: It functions as a tetramer with a molecular mass of 150,000 Da, composed of four identical subunits. Sequence analysis reveals similarities to other carbonyl reductases. []

Q4: What spectroscopic data is available for this compound?

A: Vibrational spectroscopic data, including infrared and Raman spectra, alongside conformational analysis and ab initio calculations, have been used to characterize this compound. []

Q5: What synthetic routes are available for dl-sugars using this compound as a starting material?

A: dl-Ribose and dl-arabinose have been synthesized starting from dl-1,1-diethoxy-5-(2-tetrahydropyranyloxy)-3-pentyn-2-ol. This protected form of this compound is prepared via a Grignard reaction. []

Q6: How can this compound be used in cycloaddition reactions?

A: this compound can be converted to its trifluoroacetate derivative, which reacts with conjugated dienes in the presence of zinc halide and ethyldiisopropylamine. This reaction forms bridged seven-membered rings, highlighting the potential of this compound as a precursor for complex cyclic structures. []

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